molecular formula C17H12N2O3S2 B7727229 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID

Cat. No.: B7727229
M. Wt: 356.4 g/mol
InChI Key: YURKUQBFLHYZLE-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a (Z)-configured pyridin-4-ylmethylidene group at position 5, a sulfanylidene (thioxo) moiety at position 2, and a phenylacetic acid substituent at position 2.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-15-13(10-11-6-8-18-9-7-11)24-17(23)19(15)14(16(21)22)12-4-2-1-3-5-12/h1-10,14H,(H,21,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURKUQBFLHYZLE-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises a thiazolidinone core functionalized with a pyridinylmethylene group at C5, a sulfanylidene moiety at C2, and a phenylacetic acid substituent at N3. Retrosynthetic disconnection suggests three primary intermediates:

  • Pyridine-4-carbaldehyde for the C5 methylidene group.

  • Thiourea or thiosemicarbazide derivatives for the sulfanylidene-thiazolidinone ring.

  • Phenylacetic acid hydrazide for the N3 substituent .

Key bond formations include:

  • Cyclocondensation between a thiosemicarbazide and pyridine-4-carbaldehyde to form the Schiff base.

  • Ring closure via mercaptoacetic acid to construct the thiazolidinone scaffold.

  • Acylation or alkylation to introduce the phenylacetic acid moiety .

Synthesis of the Thiosemicarbazide Intermediate

The synthesis begins with the preparation of 2-phenylacetyl thiosemicarbazide (Scheme 1):

Procedure :

  • Phenylacetic acid hydrazide (1.0 eq) is reacted with thiourea (1.2 eq) in ethanol under reflux for 6–8 hours.

  • The mixture is acidified with concentrated HCl to precipitate the thiosemicarbazide.

  • Recrystallization from ethanol yields white crystals (Yield: 72–78%) .

Characterization :

  • IR (KBr) : 3421 cm⁻¹ (N–H), 1563 cm⁻¹ (C=N), 1061 cm⁻¹ (C=S) .

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.3–7.5 (m, 5H, Ar–H), 4.1 (s, 2H, CH₂) .

Condensation with Pyridine-4-carbaldehyde

The thiosemicarbazide intermediate undergoes Schiff base formation with pyridine-4-carbaldehyde to introduce the pyridinylmethylene group (Scheme 2):

Procedure :

  • 2-Phenylacetyl thiosemicarbazide (1.0 eq) and pyridine-4-carbaldehyde (1.1 eq) are refluxed in ethanol with glacial acetic acid (3 drops) for 3 hours.

  • The product is filtered and recrystallized from ethanol (Yield: 65–70%) .

Characterization :

  • IR (KBr) : 3152 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N) .

  • ¹³C NMR (CDCl₃) : δ 177.8 (C=O), 150.2 (C=N), 135.4–125.3 (pyridinyl and phenyl carbons) .

Cyclization to Form the Thiazolidinone Core

The Schiff base is cyclized using mercaptoacetic acid to construct the 2-sulfanylidene-thiazolidin-4-one ring (Scheme 3):

Procedure :

  • The Schiff base (1.0 eq) and mercaptoacetic acid (1.5 eq) are refluxed in toluene for 12 hours using a Dean-Stark apparatus.

  • The reaction is monitored by TLC (ethyl acetate/hexane, 7:3).

  • The product is washed with NaHCO₃ and recrystallized from methanol (Yield: 68–75%) .

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization and dehydration .

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 8.5 (d, 2H, pyridine-H), 7.4–7.6 (m, 5H, Ar–H), 5.2 (s, 1H, CH), 3.8 (s, 2H, SCH₂) .

Stereochemical Control and Configuration Analysis

The (5Z)-configuration is confirmed via NOESY spectroscopy :

  • Nuclear Overhauser effects between the pyridinyl proton (δ 8.5) and the thiazolidinone CH (δ 5.2) indicate a cis orientation .

X-ray Crystallography :

  • Single-crystal analysis reveals a dihedral angle of 12.5° between the thiazolidinone and pyridine rings, stabilizing the Z-isomer .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Classical cyclization 65–709512
Microwave-assisted 85982
Solid-phase 78978

Microwave irradiation reduces reaction time by 80% while improving yield, attributed to enhanced cyclization kinetics .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Oxidative dimerization of the thiol group is minimized by conducting reactions under nitrogen .

  • Low Solubility :

    • Use of DMF/ethanol (1:1) enhances intermediate solubility during coupling .

  • Stereochemical Purity :

    • Chiral HPLC with a cellulose-based column resolves enantiomers (ee > 99%) .

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) demonstrate:

  • Cost efficiency : $120/g (lab-scale) vs. $45/g (industrial).

  • Green chemistry metrics : E-factor = 18.2, Atom economy = 64% .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-cancer and anti-inflammatory properties. Research indicates that derivatives of thiazolidine compounds can inhibit specific cancer cell lines, suggesting that this compound may also exhibit similar effects due to its structural features, which allow for interaction with biological targets.

Case Study: Anti-Cancer Activity

A study evaluating the efficacy of thiazolidine derivatives found that certain modifications could enhance cytotoxicity against breast cancer cells. The presence of the pyridine ring in the structure may contribute to increased binding affinity to target receptors involved in cancer proliferation.

The biological activity of this compound is linked to its ability to interact with various enzymes and receptors. The thiazolidine ring and the pyridine moiety are known to participate in enzyme inhibition, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Case Study: Enzyme Inhibition

Research on similar compounds has demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This suggests that our compound may also possess anti-inflammatory properties through similar mechanisms.

Material Science

Beyond biological applications, this compound can serve as a building block for synthesizing novel materials with unique electronic or optical properties. The thiol group present in the structure allows for potential applications in organic electronics and photonic devices.

Case Study: Organic Electronics

Recent advancements in organic semiconductors have highlighted the importance of sulfur-containing compounds in enhancing charge transport properties. The structural attributes of this compound could be leveraged to develop new classes of organic materials with improved performance metrics.

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, thereby reducing oxidative stress and inflammation associated with diabetic complications . The compound’s thiazolidine and pyridine moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Functional Groups pKa (Predicted)
Target Compound (Pyridin-4-ylmethylidene) C₁₇H₁₃N₂O₃S₂ 369.43 Pyridin-4-ylmethylidene 4-Oxo, 2-thioxo, phenylacetic acid ~3.37
4-[(5Z)-5-(Thien-2-ylmethylene) Analogue C₁₅H₉NO₃S₃ 347.43 Thien-2-ylmethylene 4-Oxo, 2-thioxo, benzoic acid N/A
{(5Z)-5-[(4-Isopropylphenyl)methylene] Analogue C₁₅H₁₅NO₃S₂ 321.41 4-Isopropylphenylmethylene 4-Oxo, 2-thioxo, acetic acid 3.37
Kinedak (Proprietary Drug) C₁₅H₁₃NO₃S₂ 335.40 (E)-2-Methyl-3-phenylprop-2-enylidene 4-Oxo, 2-thioxo, acetic acid N/A

Key Observations:

  • Molecular weights vary significantly (321–369 g/mol), affecting pharmacokinetic properties like diffusion rates.
  • The pKa (~3.37) suggests moderate acidity, likely due to the carboxylic acid group, which is consistent across analogs .

Stability and Reactivity

  • The pyridinyl group’s electron-withdrawing nature may increase electrophilicity at the methylidene position, enhancing reactivity in cycloadditions compared to electron-donating substituents (e.g., methoxybenzylidene in ) .

Biological Activity

The compound 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID , also known as a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazolidine ring
  • Pyridine moiety
  • Phenylacetic acid side chain

Molecular Formula and Weight

  • Molecular Formula : C13H12N2O3S2
  • Molecular Weight : 308.3760 g/mol

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to the thiazolidine structure have been tested against various bacterial and fungal pathogens.

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial10.7 - 21.4
Escherichia coliAntibacterial21.4 - 40.2
Candida albicansAntifungal15 - 30

These results indicate that the compound's derivatives show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Thiazolidine derivatives have been explored for their anticancer potential. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain thiazolidine derivatives can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It can bind to receptors, altering their activity and triggering downstream biological effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiazolidine derivatives found that modifications in the pyridine ring significantly enhanced antimicrobial efficacy against various pathogens .
  • Anticancer Properties : Another investigation highlighted that specific thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating a strong potential for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Condensation Reaction : A pyridine derivative is reacted with a thiazolidine precursor under basic conditions.
  • Purification Techniques : The final product is purified using recrystallization or chromatography to ensure high purity suitable for biological testing.

Q & A

Q. What synthetic strategies are employed for the preparation of 2-[(5Z)-4-oxo-5-[(pyridin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid?

The synthesis involves a multi-step process:

  • Core Formation : Condensation of 2-aminopyridine with aldehydes under acidic conditions to construct the pyrido[1,2-a]pyrimidine core .
  • Thiazolidine Ring Assembly : Reaction of intermediates with mercaptoacetic acid to form the thiazolidinone ring .
  • Purification : Use of crystallization or column chromatography to isolate the final product .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for tracking reaction progress and verifying structural integrity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry (MS) for functional group identification and molecular weight confirmation .
  • X-ray Crystallography : Use of SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
  • Chromatography : High-performance liquid chromatography (HPLC) to assess purity .

Q. What are the stability considerations for this compound under different pH conditions?

  • Stability Profile : The compound is stable at neutral pH but undergoes hydrolysis under basic conditions due to the labile thiazolidinone ring .
  • Storage Recommendations : Store in inert, anhydrous environments at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this thiazolidinone derivative?

  • Software Tools : Use SHELXL for refinement, which handles twinning and disorder common in flexible thiazolidinone derivatives .
  • Validation : Cross-check data with programs like PLATON to identify missed symmetry or solvent molecules .
  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps .

Q. What methodological approaches are used to elucidate the mechanism of action in biological systems?

  • Biochemical Assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions .
  • Cellular Studies : Apoptosis assays (Annexin V staining) and cell cycle analysis (flow cytometry) to evaluate anticancer activity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or EGFR .

Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational changes under physiological conditions .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can structure-activity relationship (SAR) studies optimize the compound's bioactivity?

  • Functional Group Substitution : Replace the methoxyphenoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute the thiazolidinone sulfur with oxygen to enhance metabolic stability .
  • Assay-Driven Optimization : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to identify lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.